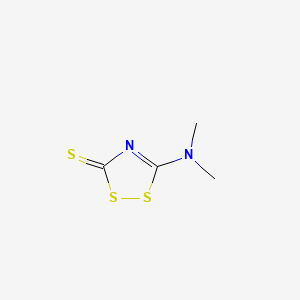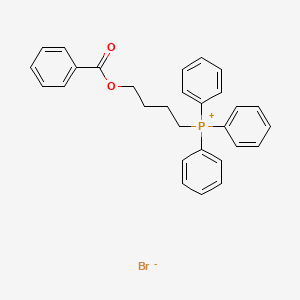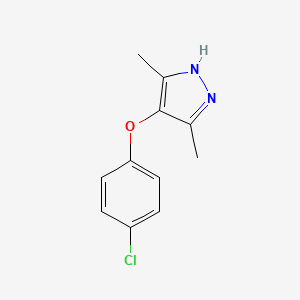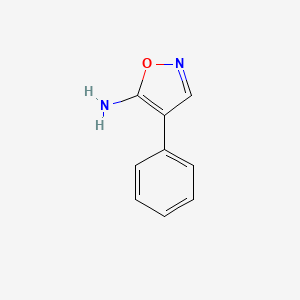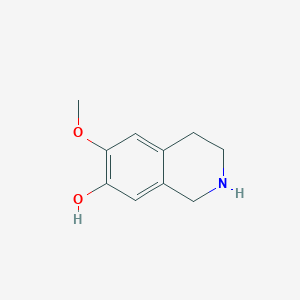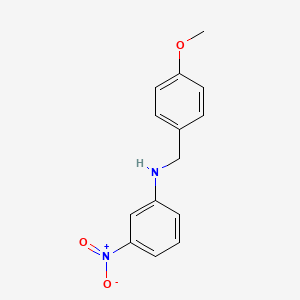
N-(4-Methoxybenzyl)-3-nitroaniline
概要
説明
N-(4-Methoxybenzyl)-3-nitroaniline is an organic compound that features a benzyl group substituted with a methoxy group at the para position and a nitroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-3-nitroaniline typically involves the reaction of 4-methoxybenzyl chloride with 3-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
N-(4-Methoxybenzyl)-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: N-(4-Methoxybenzyl)-3-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-Carboxybenzyl)-3-nitroaniline.
科学的研究の応用
N-(4-Methoxybenzyl)-3-nitroaniline has several scientific research applications:
作用機序
The mechanism of action of N-(4-Methoxybenzyl)-3-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved can vary depending on the specific derivative and its structure .
類似化合物との比較
Similar Compounds
N-(4-Methoxybenzyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(4-Methoxybenzyl)thiosemicarbazone: Contains a thiosemicarbazone moiety, which imparts different biological activities.
N-(4-Methoxybenzyl)-3-aminoaniline: The reduced form of N-(4-Methoxybenzyl)-3-nitroaniline, with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a methoxybenzyl group and a nitroaniline moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14-7-5-11(6-8-14)10-15-12-3-2-4-13(9-12)16(17)18/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKJFQOFXVQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388117 | |
| Record name | N-(4-Methoxybenzyl)-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305851-22-3 | |
| Record name | N-(4-Methoxybenzyl)-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)

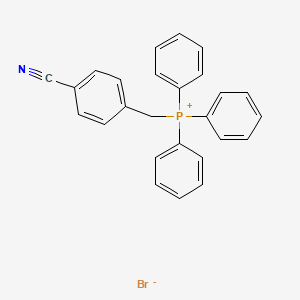
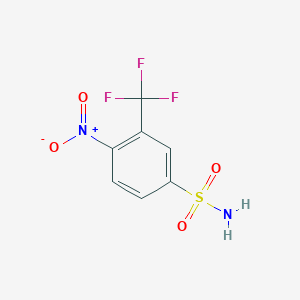
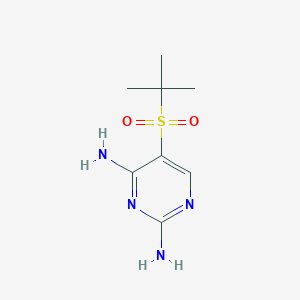


![1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1597916.png)
